3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
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Overview
Description
The compound 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic molecule that features multiple functional groups, including imidazole, pyrazole, quinoline, and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with a 1,3-diketone.
Coupling of Imidazole and Pyrazole Rings: The imidazole and pyrazole rings are coupled through a nucleophilic substitution reaction.
Formation of the Quinoline Ring: The quinoline ring is synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Final Coupling and Acetylation: The final step involves coupling the quinoline ring with the imidazole-pyrazole intermediate, followed by acetylation to introduce the acetyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings.
Reduction: Reduction reactions can occur at the imidazole and pyrazole rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chloro and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, while electrophilic substitution can be facilitated by reagents such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of quinones, while reduction of the imidazole ring can yield dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-acetyl-5-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- 3-(1-acetyl-5-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
Uniqueness
The uniqueness of 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and chloro groups, along with the fused ring systems, makes it a unique candidate for various applications in research and industry.
Properties
Molecular Formula |
C29H22ClN5O3 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
3-[2-acetyl-3-(1-acetylbenzimidazol-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H22ClN5O3/c1-16(36)34-24-11-7-6-10-22(24)31-28(34)25-15-23(33-35(25)17(2)37)27-26(18-8-4-3-5-9-18)20-14-19(30)12-13-21(20)32-29(27)38/h3-14,25H,15H2,1-2H3,(H,32,38) |
InChI Key |
JNCXMLXCCYKPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6N5C(=O)C |
Origin of Product |
United States |
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